
2-Deoxy-L-fucose
概要
説明
2-Deoxy-L-fucose (2,6-dideoxy-L-lyxo-hexose) is a rare deoxysugar characterized by the absence of hydroxyl groups at the C2 and C6 positions of its hexose backbone. It is a key component of bioactive natural products, including anthracycline antibiotics (e.g., aclacinomycin, cosmomycin D) and marine-derived glycosides . Its biosynthesis involves specialized glycosyltransferases, such as CosK in the cosmomycin pathway, which transfers this compound to aglycone scaffolds during polyketide assembly . Structurally, its axial C4 hydroxyl and equatorial C3 hydroxyl groups distinguish it from other deoxysugars .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-L-fucose can be achieved through several methods. One common approach involves the reduction of L-fucose using selective reducing agents. For instance, L-fucose can be treated with sodium borohydride (NaBH4) in the presence of a suitable solvent to yield this compound. Another method involves the use of catalytic hydrogenation, where L-fucose is subjected to hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of L-fucose. Enzymes such as fucose isomerase can be used to convert L-fucose to this compound under controlled conditions. This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-Deoxy-L-fucose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of this compound typically results in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can yield alcohol derivatives of this compound.
Substitution: Substitution reactions involve the replacement of functional groups in this compound. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine gas) in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Cancer Treatment
2-Deoxy-L-fucose has shown significant potential in cancer therapy, particularly through its role as an immunomodulatory agent.
Case Studies
- A study demonstrated that 2-DLF combined with checkpoint inhibitors significantly improved anti-tumor effects in various cancers, including solid tumors and hematologic malignancies. The combination therapy resulted in enhanced T-cell receptor signaling and reduced immunosuppressive environments within tumors .
- In vitro studies using HepG2 liver cancer cells showed that 2-DLF treatment led to decreased core fucosylation levels, suppression of cell proliferation, and reduced tumor formation in xenograft models .
Inhibition of Core Fucosylation
- 2-DLF serves as a global inhibitor of fucosyltransferases, which are enzymes responsible for adding fucose to glycans. This property makes it valuable for studying the roles of fucosylation in various biological processes.
- Research indicates that 2-DLF can remodel cell-surface glycans, enhancing the efficacy of monoclonal antibodies by increasing their antibody-dependent cellular cytotoxicity (ADCC) against cancer cells .
Applications in Plant Biology
In addition to its implications in cancer research, 2-DLF has been utilized in plant biology to study the effects of fucosylation on plant growth.
Impact on Plant Growth
- Studies have shown that treatment with 2-DLF inhibits root cell elongation by disrupting normal fucosylation processes within plant cells. This inhibition leads to observable defects in root development, providing insights into the role of fucosylation in plant physiology .
Data Summary
作用機序
The mechanism of action of 2-Deoxy-L-fucose involves its incorporation into glycan structures, where it can influence various biological processes. It acts as a substrate for fucosyltransferases, enzymes that add fucose residues to glycans. By modifying glycan structures, this compound can affect cell-cell interactions, signaling pathways, and immune responses. Its ability to inhibit fucosylation has been explored as a potential therapeutic strategy for diseases such as cancer and inflammation.
類似化合物との比較
Comparative Analysis with Structurally Related Compounds
2-Fluoro-L-fucose (2F-Fuc)
- Structural Differences : 2F-Fuc replaces the C2 hydroxyl of L-fucose with a fluorine atom, whereas 2-deoxy-L-fucose lacks both C2 and C6 hydroxyls (Table 1).
- Functional Contrast :
- 2F-Fuc acts as a metabolic inhibitor of fucosylation by competing with L-fucose for incorporation into GDP-sugars, blocking fucosyltransferases in plants (root cell elongation) and human cancer cells (HepG2 proliferation) .
- In contrast, this compound is natively incorporated into glycans, enhancing the bioactivity of antibiotics like viriplanin A and cosmomycin D .
- Mechanistic Insight : 2F-Fuc forms GDP-2F-Fuc, a competitive inhibitor, while this compound participates in glycosylation without inhibiting enzymatic pathways .
Table 1. Structural and Functional Comparison of this compound and 2-Fluoro-L-fucose
L-Fucose (6-Deoxy-L-galactose)
- Structural Differences : L-Fucose retains a hydroxyl group at C2 but lacks C6 hydroxylation.
- Functional Contrast: L-Fucose is a ubiquitous component of glycoproteins and cell wall polysaccharides (e.g., rhamnogalacturonan-II in plants). this compound’s absence of C2 and C6 hydroxyls renders it resistant to hydrolytic enzymes, making it stable in bioactive compounds like brasilinolide .
6-Deoxy-L-sorbose
- Synthesis : Produced enzymatically from L-fucose via isomerization and epimerization .
- Comparison : Unlike this compound, 6-deoxy-L-sorbose retains hydroxyls at C2 and C4, altering its conformational flexibility and biological interactions.
Other 2,6-Dideoxysugars
- L-Digitoxose : A 2,6-dideoxy sugar found in cardiac glycosides (e.g., digitoxin). Unlike this compound, it has a D-ribo configuration, influencing its binding to ion channels .
- L-Oleandrose : A 2,6-dideoxy-3-O-methyl sugar in oleandomycin. Its methylation at C3 contrasts with this compound’s unmodified C3 hydroxyl, affecting antibiotic specificity .
生物活性
2-Deoxy-L-fucose (2-DF) is a deoxy analog of L-fucose, a sugar that plays a significant role in various biological processes, particularly in glycosylation. This compound has garnered attention for its potential therapeutic applications, especially in cancer treatment, due to its ability to inhibit fucosylation—a post-translational modification critical for cell signaling and tumor progression.
The biological activity of 2-DF primarily revolves around its interference with the fucosylation process. Fucosylation is catalyzed by fucosyltransferases that utilize GDP-fucose as a substrate. 2-DF competes with GDP-fucose, leading to reduced fucosylation of glycoproteins and glycolipids on cell surfaces. This reduction can significantly impact cellular behaviors such as adhesion, migration, and proliferation.
Inhibition of Fucosylation
Research has shown that 2-DF effectively inhibits core fucosylation, which is essential for the functional expression of membrane glycoproteins such as epidermal growth factor receptor (EGFR) and integrins. The inhibition of fucosylation leads to decreased signaling through pathways involving phospho-EGFR, AKT, and ERK, which are crucial for cell survival and proliferation .
Table 1: Effects of this compound on Fucosylation and Cellular Behavior
Case Studies
- Liver Cancer Treatment : A study demonstrated that treatment with 2-DF in HepG2 cells resulted in a marked decrease in core fucosylation levels. This reduction was associated with suppressed tumor growth in xenograft models, indicating its potential as a therapeutic agent for liver cancer .
- Antitumor Immunity : Another investigation highlighted the role of 2-DF in enhancing host-mediated anti-tumor immune responses when combined with checkpoint inhibitors. This combination therapy showed promise in delaying tumor progression in mouse models .
- Monoclonal Antibody Efficacy : The use of peracetylated derivatives of 2-DF has been reported to remodel cell-surface glycans, leading to enhanced ADCC against cancer cells. This suggests that 2-DF can be pivotal in improving the effectiveness of monoclonal antibody therapies .
Research Findings
Recent studies have elucidated the biochemical pathways influenced by 2-DF:
- Fucosyltransferase Inhibition : 2-DF acts as a global inhibitor of fucosyltransferases, impacting multiple pathways involved in cancer progression .
- Altered Glycosylation Patterns : The compound modifies the glycosylation landscape on tumor cells, affecting their interaction with the immune system and potentially leading to improved therapeutic outcomes .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 2-Deoxy-L-fucose in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) coupling is commonly used for quantification. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is critical for structural confirmation, particularly to distinguish this compound from isomers like L-fucose. For example, the absence of a hydroxyl group at the C2 position alters chemical shifts in NMR spectra compared to L-fucose . MS analysis (e.g., ESI-MS) can confirm molecular weight (164.16 g/mol for L-fucose; adjusted for derivatives) and fragmentation patterns .
Q. How is this compound synthesized in laboratory settings?
- Methodological Answer : Synthesis typically involves enzymatic or chemical approaches. Enzymatic methods use fucosyltransferases (e.g., AknK from Streptomyces galilaeus) to transfer this compound from donor molecules (e.g., dTDP-2-deoxy-L-fucose) to acceptor substrates in glycosylation reactions . Chemical synthesis may include deoxygenation of L-fucose precursors via fluorination or other deoxyfluorination techniques, followed by purification using column chromatography .
Q. What are the solubility and stability considerations for this compound in experimental buffers?
- Methodological Answer : this compound is hydrophilic due to its sugar backbone. It is readily soluble in water (similar to L-fucose) but insoluble in nonpolar solvents like ether . Stability tests should include pH-dependent degradation assays (e.g., under acidic or enzymatic hydrolysis conditions) and storage recommendations (e.g., -20°C in anhydrous form to prevent hydrolysis) .
Advanced Research Questions
Q. How do glycosyltransferases like AknK and CosK mediate the incorporation of this compound into secondary metabolites?
- Methodological Answer : AknK (EC 2.4.1.327) transfers this compound from dTDP-activated donors to aglycone substrates in aclacinomycin biosynthesis. Structural studies reveal that enzyme specificity depends on conserved motifs in the active site, which recognize the C2-deoxy moiety. Mutagenesis experiments (e.g., alanine scanning) can identify critical residues for substrate binding . Kinetic assays (e.g., and measurements) using purified enzymes and synthetic substrates are essential to compare activity across homologs like CosK .
Q. How can researchers resolve contradictions in reported enzymatic activities of this compound-processing enzymes?
- Methodological Answer : Discrepancies (e.g., varying values) may arise from differences in assay conditions (pH, temperature) or substrate purity. Standardized protocols, such as using NIST-validated reference materials for substrate quantification, are critical . Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can clarify binding affinities. Meta-analyses of published data should account for enzyme source (e.g., bacterial vs. eukaryotic) and post-translational modifications .
Q. What experimental designs are optimal for studying the role of this compound in glycoconjugate-mediated cell signaling?
- Methodological Answer : Use glycoengineering approaches:
- Knockout/knockdown models : CRISPR-Cas9 deletion of fucosyltransferase genes in cell lines to assess functional loss.
- Metabolic labeling : Incubate cells with C-labeled this compound to track incorporation into glycoproteins via LC-MS/MS .
- Receptor binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions between this compound-modified glycans and lectins (e.g., DC-SIGN) .
Q. How does the absence of the C2 hydroxyl group in this compound impact its biological activity compared to L-fucose?
- Methodological Answer : The C2-deoxy modification reduces hydrogen-bonding capacity, altering interactions with enzymes (e.g., fucosidases) and receptors. Comparative studies using ITC or X-ray crystallography can map binding interfaces. For example, this compound may act as a competitive inhibitor of L-fucose in glycosylation pathways due to structural mimicry .
Q. Data and Experimental Design
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound inhibition studies?
- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC values. Bootstrap resampling (1,000 iterations) ensures robustness in small datasets. For high-throughput screens, apply Z-factor or strictly standardized mean difference (SSMD) metrics to assess assay quality .
Q. How can researchers validate the specificity of antibodies targeting this compound-modified epitopes?
- Methodological Answer : Perform glycan microarray screening to test cross-reactivity with related sugars (e.g., L-fucose, 6-deoxy-L-galactose). Competitive ELISA with free this compound as an inhibitor confirms epitope recognition. Negative controls include knockout cell lines lacking fucosyltransferase activity .
特性
IUPAC Name |
(3S,4R,5S)-3,4,5-trihydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFRNGYBHLBCMB-HCWXCVPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CC=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H](CC=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940809 | |
Record name | 2,6-Dideoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19165-06-1 | |
Record name | 2-Deoxy-L-fucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dideoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。